molecular formula C18H16O2 B14487757 3-(Phenanthren-9-YL)oxolan-3-OL CAS No. 64558-62-9

3-(Phenanthren-9-YL)oxolan-3-OL

Katalognummer: B14487757
CAS-Nummer: 64558-62-9
Molekulargewicht: 264.3 g/mol
InChI-Schlüssel: OOZZWQULESDNOZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Phenanthren-9-YL)oxolan-3-OL is a chemical compound that belongs to the class of organic compounds known as phenanthrenes. Phenanthrenes are polycyclic aromatic hydrocarbons consisting of three fused benzene rings. This compound is characterized by the presence of an oxolane ring (a five-membered ring containing one oxygen atom) attached to the phenanthrene moiety. The compound’s unique structure makes it an interesting subject for various chemical and biological studies.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Phenanthren-9-YL)oxolan-3-OL typically involves the reaction of phenanthrene with an appropriate oxolane derivative under specific conditions. One common method involves the use of a Grignard reagent, where phenanthrene is reacted with an oxolane derivative in the presence of a catalyst such as magnesium or zinc. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above but optimized for higher yields and efficiency. This can include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the purity and quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

3-(Phenanthren-9-YL)oxolan-3-OL undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds are commonly employed.

Major Products Formed

    Oxidation: Phenanthrenyl ketal and 9-fluorenones.

    Reduction: Various reduced derivatives of the oxolane ring.

    Substitution: Substituted phenanthrene derivatives with different functional groups.

Wirkmechanismus

The mechanism of action of 3-(Phenanthren-9-YL)oxolan-3-OL involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

3-(Phenanthren-9-YL)oxolan-3-OL can be compared with other similar compounds, such as:

Uniqueness

The uniqueness of this compound lies in its specific structure, which combines the properties of phenanthrene and oxolane. This unique combination allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound for research and industrial applications.

Eigenschaften

CAS-Nummer

64558-62-9

Molekularformel

C18H16O2

Molekulargewicht

264.3 g/mol

IUPAC-Name

3-phenanthren-9-yloxolan-3-ol

InChI

InChI=1S/C18H16O2/c19-18(9-10-20-12-18)17-11-13-5-1-2-6-14(13)15-7-3-4-8-16(15)17/h1-8,11,19H,9-10,12H2

InChI-Schlüssel

OOZZWQULESDNOZ-UHFFFAOYSA-N

Kanonische SMILES

C1COCC1(C2=CC3=CC=CC=C3C4=CC=CC=C42)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.